molecular formula C6H10Cl2O B097877 6-Chlorohexanoyl chloride CAS No. 19347-73-0

6-Chlorohexanoyl chloride

Cat. No.: B097877
CAS No.: 19347-73-0
M. Wt: 169.05 g/mol
InChI Key: WZILXAPNPKMOSA-UHFFFAOYSA-N
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Description

6-Chlorohexanoyl chloride is an organic compound with the molecular formula C(6)H({10})Cl(_2)O. It is a derivative of hexanoyl chloride, where a chlorine atom is substituted at the sixth carbon position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorohexanoyl chloride can be synthesized through the chlorination of hexanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl(_2)) or phosphorus trichloride (PCl(_3)) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of hexanoyl chloride and a chlorinating agent through a reactor. The reaction is maintained at a controlled temperature to ensure complete chlorination. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chlorohexanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.

    Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether is used at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Produces corresponding amides, esters, or thioesters.

    Hydrolysis: Produces 6-chlorohexanoic acid.

    Reduction: Produces 6-chlorohexanol.

Scientific Research Applications

6-Chlorohexanoyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom at the sixth carbon position, which imparts distinct reactivity compared to its analogs. This chlorine substitution allows for specific chemical transformations that are not possible with the parent compound, hexanoyl chloride .

Properties

IUPAC Name

6-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c7-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZILXAPNPKMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172950
Record name 6-Chlorohexanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19347-73-0
Record name 6-Chlorohexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19347-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorohexanoyl chloride
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Record name 6-Chlorohexanoyl chloride
Source EPA DSSTox
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Record name 6-chlorohexanoyl chloride
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Synthesis routes and methods

Procedure details

456 parts of 6-caprolactone and 9 parts of N,N-dimethylpiperidinium chloride are initially taken in the stirred reactor described in Example 1. 380 parts of phosgene and 70 parts of hydrogen chloride are passed in at 170°-175° C. in the course of 7 hours. The reaction mixture is then kept at this temperature for a further hour. Any phosgene and hydrogen chloride still present are blown out with nitrogen, and the reaction mixture is then worked up by distillation under reduced pressure. 424 parts of 6-chlorohexanoyl chloride and 86 parts of caprolactone are obtained. The conversion is 81% and the yield is 77.3%, based on lactone used.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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